molecular formula C12H16BNO3 B1309648 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 848093-29-8

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B1309648
CAS No.: 848093-29-8
M. Wt: 233.07 g/mol
InChI Key: WVIMCYHOZKNOCS-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a useful research compound. Its molecular formula is C12H16BNO3 and its molecular weight is 233.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and analyzed, highlighting the utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde derivatives in organic synthesis. These compounds are analyzed through techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are employed to compare the molecular structures with X-ray diffraction values, indicating consistency between theoretical predictions and experimental results (Huang et al., 2021).

Application in Drug Development

This compound and its derivatives play a significant role in drug development and synthesis. An example includes the development of a new building block for synthesizing silicon-based drugs, demonstrating the compound's potential in creating biologically active derivatives. This is particularly notable in the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Chemical Stability and Reaction Studies

The stability and reactivity of compounds derived from this compound are explored in various studies. For instance, the hydrolysis of derivatives like 8-(pinacolboranyl)quinoline has been investigated to understand the stability and reaction products under different conditions, providing insights into the chemical properties of these derivatives (Son et al., 2015).

Sensing and Detection Applications

Derivatives of this compound are used in the development of sensors and probes. For example, they are involved in creating fluorescence probes for detecting hydrogen peroxide, showcasing their application in analytical chemistry and diagnostics (Fu et al., 2016).

Future Directions

The compound and its derivatives have potential applications in various fields such as medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain metal ions, facilitating catalytic processes. Additionally, the boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified in these studies, indicating specific dosage ranges where the compound transitions from being therapeutic to toxic. Understanding these dosage effects is crucial for developing safe and effective applications of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is critical for elucidating its cellular and systemic actions .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMCYHOZKNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407325
Record name 5-Formylpyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848093-29-8
Record name 5-Formylpyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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